Erucoyl chloride

Catalog No.
S3440993
CAS No.
7459-29-2
M.F
C22H41ClO
M. Wt
357 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erucoyl chloride

CAS Number

7459-29-2

Product Name

Erucoyl chloride

IUPAC Name

(Z)-docos-13-enoyl chloride

Molecular Formula

C22H41ClO

Molecular Weight

357 g/mol

InChI

InChI=1S/C22H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3/b10-9-

InChI Key

JNKSXSJNLXMTSV-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)Cl

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)Cl
  • Bioconjugation

    Erucoyl chloride can be used as a linker molecule in bioconjugation reactions. Its reactive chloride group allows it to form covalent bonds with various biomolecules, such as proteins, peptides, and carbohydrates. This property makes it valuable for attaching functional groups or targeting molecules to specific biological targets for research purposes [].

  • Nanoparticle modification

    Erucoyl chloride can be used to modify the surface properties of nanoparticles. By attaching erucoyl chloride to nanoparticles, researchers can control their solubility, stability, and targeting capabilities. This can be beneficial for developing drug delivery systems or contrast agents for medical imaging applications [].

  • Study of lipid-protein interactions

    Erucoyl chloride can be used as a tool to study the interactions between lipids and proteins. By incorporating erucoyl chloride into model membranes, researchers can investigate how these interactions influence membrane structure and function [].

  • Synthesis of biomaterials

    Erucoyl chloride can be used as a building block in the synthesis of novel biomaterials. Its long-chain structure and reactive end group can be used to create new materials with specific properties for applications in tissue engineering or drug delivery [].

Erucoyl chloride, also known as erucic acid chloride, is an acyl chloride derived from erucic acid, a long-chain fatty acid with the molecular formula C22H43ClO\text{C}_{22}\text{H}_{43}\text{ClO} and a CAS number of 7459-29-2. This compound is characterized by its reactive acyl chloride functional group, which makes it a versatile reagent in organic synthesis. Erucoyl chloride is typically a colorless to pale yellow liquid with a pungent odor, and it is soluble in organic solvents but reacts vigorously with water, releasing hydrogen chloride gas.

Typical of acyl chlorides:

  • Hydrolysis: Reacts with water to form erucic acid and hydrochloric acid:
    C22H43Cl+H2OC22H44O2+HCl\text{C}_{22}\text{H}_{43}\text{Cl}+\text{H}_2\text{O}\rightarrow \text{C}_{22}\text{H}_{44}\text{O}_2+\text{HCl}
  • Alcoholysis: Reacts with alcohols to produce esters:
    C22H43Cl+R OHC22H43O R+HCl\text{C}_{22}\text{H}_{43}\text{Cl}+\text{R OH}\rightarrow \text{C}_{22}\text{H}_{43}\text{O R}+\text{HCl}
  • Aminolysis: Forms amides upon reaction with amines:
    C22H43Cl+R NH2C22H43N R+HCl\text{C}_{22}\text{H}_{43}\text{Cl}+\text{R NH}_2\rightarrow \text{C}_{22}\text{H}_{43}\text{N R}+\text{HCl}

These reactions highlight the nucleophilic substitution mechanism characteristic of acyl chlorides, where the chlorine atom is replaced by a nucleophile.

Erucoyl chloride can be synthesized through several methods:

  • Thionyl Chloride Method: The most common laboratory method involves treating erucic acid with thionyl chloride. The reaction proceeds as follows:
    C22H44O2+SOCl2C22H43Cl+SO2+HCl\text{C}_{22}\text{H}_{44}\text{O}_2+\text{SOCl}_2\rightarrow \text{C}_{22}\text{H}_{43}\text{Cl}+\text{SO}_2+\text{HCl}
    This method is favored due to the gaseous by-products (sulfur dioxide and hydrogen chloride) that facilitate purification.
  • Oxalyl Chloride Method: Another method utilizes oxalyl chloride in the presence of dimethylformamide as a catalyst:
    C22H44O2+(COCl)2C22H43Cl+CO+CO2+HCl\text{C}_{22}\text{H}_{44}\text{O}_2+(\text{COCl})_2\rightarrow \text{C}_{22}\text{H}_{43}\text{Cl}+CO+CO_2+HCl

Erucoyl chloride finds applications primarily in organic synthesis:

  • Synthesis of Esters: Used to create various esters for flavoring and fragrance industries.
  • Preparation of Amides: Useful in synthesizing amides for pharmaceutical applications.
  • Chemical Intermediates: Acts as an intermediate in the production of surfactants and emulsifiers.

Research on erucoyl chloride's interactions focuses mainly on its reactivity with nucleophiles. Studies indicate that it readily reacts with primary and secondary amines to form stable amides, which can be utilized in drug development. Additionally, its interactions with alcohols are significant for producing fatty acid esters used in biodiesel production.

Erucoyl chloride belongs to a broader class of acyl chlorides. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Oleoyl ChlorideC18H33ClODerived from oleic acid; commonly used in food applications.
Palmitoyl ChlorideC16H31ClODerived from palmitic acid; used in cosmetics and food products.
Stearoyl ChlorideC18H37ClODerived from stearic acid; utilized in soap manufacturing.

Uniqueness of Erucoyl Chloride: Erucoyl chloride is unique due to its long carbon chain (22 carbons), which imparts specific properties that are beneficial for applications requiring high lipophilicity and stability under varying conditions. Its reactivity profile also allows it to serve as an effective precursor for more complex organic molecules compared to shorter-chain acyl chlorides.

XLogP3

10.4

Dates

Last modified: 04-14-2024

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